6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups, including an imino group, a carboxamide moiety, and an oxolan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
This compound can be classified as a member of the triazatricyclo compounds, which are known for their diverse chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 381.4 g/mol. The structure features a tricyclic framework that contributes to its unique properties and potential applications in various scientific fields .
The synthesis of 6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is through the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions with catalysts such as zinc chloride to enhance yield.
The synthetic route may also include:
These methods allow for the precise construction of the compound's intricate structure while ensuring high yields and purity .
The molecular structure of 6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be represented using various structural formulas:
InChI=1S/C20H23N5O4/c1-3-24-16(21)14(19(26)22-11-13-7-5-9-28-13)10-15-18(24)23-17-12(2)6-4-8-25(17)20(15)27/h4,6,8,10,13,21H,3,5,7,9,11H2,(H,22,26)This representation provides critical information about the connectivity of atoms within the molecule.
Key features of the structure include:
6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions:
These reactions can modify the compound's properties and enhance its biological activity .
The mechanism of action for 6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific biological macromolecules:
The physical properties of 6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
Chemical properties include:
6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in several scientific fields:
Research continues to explore the full range of applications for this compound in both academic and industrial settings .
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: